1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
Description
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a diazepane ring. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-4-1-3-11(9-12)10-18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKJRGALXURLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171416 | |
| Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552868-13-0 | |
| Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552868-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)benzene, undergoes bromination to introduce a bromomethyl group.
Nucleophilic Substitution: The bromomethyl group is then substituted with a diazepane ring through nucleophilic substitution reactions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in a polar aprotic solvent.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Trifluoromethylbenzyl alcohol.
Substitution: Various substituted diazepanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism by which 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.
Comparison with Similar Compounds
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-diazepane
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,2-diazepane
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,5-diazepane
Uniqueness: 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane stands out due to its specific diazepane ring position, which influences its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
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Biological Activity
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound notable for its unique structural features, including a diazepane ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 270.29 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological activity and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors in the central nervous system (CNS). The presence of the diazepane moiety suggests potential applications in treating neurological disorders. The trifluoromethyl group is known to improve drug potency and metabolic stability, making this compound a candidate for further medicinal chemistry research.
Potential Biological Applications
- Neurological Disorders : Given its structure, this compound may exhibit anxiolytic or anticonvulsant properties similar to other diazepane derivatives.
- Pharmaceutical Development : It serves as a building block in organic synthesis for new pharmaceuticals, particularly those targeting CNS disorders.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with various biological targets. These studies indicate that the trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions and electronic effects. For example, docking studies with GABA_A receptors have suggested favorable binding conformations for compounds with similar functional groups .
Comparative Analysis of Diazepane Derivatives
The following table summarizes the biological activities of various diazepane derivatives, highlighting their potential applications based on structural variations:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Diazepane ring + trifluoromethyl group | Potential CNS activity | |
| 1-Methyl-4-[(trifluoromethyl)phenyl]methyl]-1,4-diazepane | Methyl substitution on diazepane | Varying pharmacological properties | |
| 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane | Two trifluoromethyl groups | Increased receptor binding potential |
Q & A
Q. What are the established synthetic routes for 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, and how can purity be optimized?
Methodological Answer: A common method involves nucleophilic substitution between 1-bromo-3-(trifluoromethyl)benzene and 1,4-diazepane. For example, a similar derivative (1-(2-(trifluoromethyl)phenyl)-1,4-diazepane) was synthesized by reacting 1-bromo-2-(trifluoromethyl)benzene with 1,4-diazepane in the presence of a base (e.g., KCO) under reflux, followed by purification via normal-phase chromatography (20% methanol in ethyl acetate) to achieve 61% yield . To optimize purity, use high-resolution techniques like preparative HPLC or recrystallization, and confirm purity via H NMR (e.g., δ 3.46–2.15 ppm for diazepane protons) and LC-MS (M+H expected ~260–280 Da) .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, a related 1,4-diazepane derivative (2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) was crystallized in a monoclinic system (space group P2/c), with bond lengths and angles refined using SHELXL-2018/3 . If crystallization fails, confirm geometry via DFT calculations (B3LYP/6-31G** level) and compare experimental/theoretical IR or NMR spectra .
Q. What computational tools are suitable for predicting binding affinity or receptor interactions?
Methodological Answer: AutoDock Vina is recommended for docking studies due to its speed and accuracy. Prepare the ligand (this compound) in MOL2 format, optimize protonation states with Open Babel, and define a grid box around the target receptor’s active site. Run simulations with exhaustiveness ≥8 and analyze top-scoring poses (ΔG < −6 kcal/mol suggests strong binding). Parallelize runs using multithreading to reduce time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: Modify substituents systematically:
- Trifluoromethyl position : Compare 3-CF vs. 2-CF analogs (e.g., 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane ).
- Diazepane ring : Introduce methyl groups (e.g., 4-methyl-1,4-diazepane derivatives ) or sulfonamide substituents (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide derivatives ).
Test biological activity (e.g., receptor binding assays or enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants, logP) using QSAR models.
Q. How should contradictory data between crystallographic and computational structural analyses be resolved?
Methodological Answer: Reconcile discrepancies by:
- Validating computational parameters : Ensure DFT calculations (e.g., B3LYP-D3/def2-TZVP) account for dispersion forces and solvent effects.
- Re-examining experimental conditions : Check for crystal packing effects in X-ray data (e.g., SHELXL-refined structures may show slight torsional angle deviations due to lattice constraints ).
- Cross-verifying with spectroscopy : Compare experimental IR/Raman spectra with computed vibrational modes.
Q. What strategies improve synthetic yield for large-scale preparation?
Methodological Answer:
- Optimize reaction conditions : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance kinetics.
- Catalyst screening : Test Pd-catalyzed coupling for aryl bromide intermediates or phase-transfer catalysts.
- Workup refinement : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for scalability. A reported 61% yield for a similar compound suggests room for improvement .
Q. How can experimental phasing be applied to resolve its macromolecular complexes?
Methodological Answer: For crystallographic studies of protein-ligand complexes:
Q. What in vivo models are appropriate for evaluating neuropharmacological potential?
Methodological Answer:
- Receptor profiling : Screen against dopamine D3 receptors (similar to 1,4-diazepane sulfonamides ).
- Behavioral assays : Use rodent models (e.g., forced swim test for antidepressants or rotarod for motor effects).
- PK/PD studies : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logBB > 0.3 predicted via ADMET tools).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
